6-bromo-5-methyl-3,4-dihydroisochromen-1-one
Overview
Description
6-bromo-5-methyl-3,4-dihydroisochromen-1-one is a chemical compound belonging to the isochromen family. Isochromenes are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals. The presence of a bromine atom and a methyl group in its structure makes this compound particularly interesting for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-5-methyl-3,4-dihydroisochromen-1-one typically involves the bromination of 5-methyl-3,4-dihydro-1H-isochromen-1-one. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of 6-bromo-5-methyl-3,4-dihydro-1H-isochroman.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed:
Oxidation: this compound can be oxidized to 6-bromo-5-methyl-3,4-dihydro-1H-isochromen-1-one-2-carboxylic acid.
Reduction: Reduction can yield 6-bromo-5-methyl-3,4-dihydro-1H-isochroman.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
Scientific Research Applications
6-bromo-5-methyl-3,4-dihydroisochromen-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug development.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-bromo-5-methyl-3,4-dihydroisochromen-1-one involves its interaction with various molecular targets. The bromine atom and the isochromen ring system allow it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in oxidative stress pathways and enzyme inhibition .
Comparison with Similar Compounds
- 6-Hydroxy-8-methoxy-3-methyl-3,4-dihydro-1H-isochromen-1-one
- (3R,4S)-4,6,8-Trihydroxy-7-methoxy-3-methyl-3,4-dihydro-1H-isochromen-1-one
Comparison: Compared to its analogs, 6-bromo-5-methyl-3,4-dihydroisochromen-1-one is unique due to the presence of the bromine atom, which significantly alters its reactivity and biological activity. The bromine atom makes it more suitable for certain types of chemical reactions, such as nucleophilic substitution, and may enhance its biological activity by increasing its ability to interact with biological targets .
Properties
Molecular Formula |
C10H9BrO2 |
---|---|
Molecular Weight |
241.08 g/mol |
IUPAC Name |
6-bromo-5-methyl-3,4-dihydroisochromen-1-one |
InChI |
InChI=1S/C10H9BrO2/c1-6-7-4-5-13-10(12)8(7)2-3-9(6)11/h2-3H,4-5H2,1H3 |
InChI Key |
RQPITGJSXPDYGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1CCOC2=O)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.